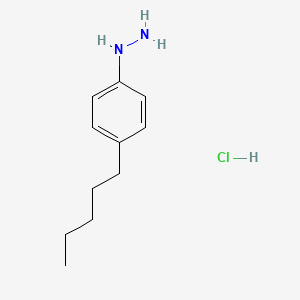

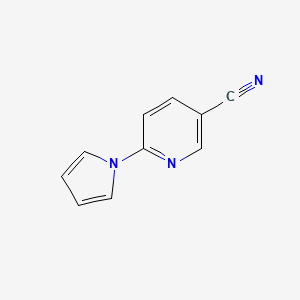

6-(1H-pyrrol-1-yl)nicotinonitrile

Vue d'ensemble

Description

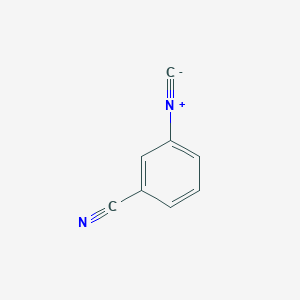

6-(1H-pyrrol-1-yl)nicotinonitrile is a chemical compound with the molecular formula C10H7N3 and a molecular weight of 169.18 . It is commonly used in proteomics research .

Synthesis Analysis

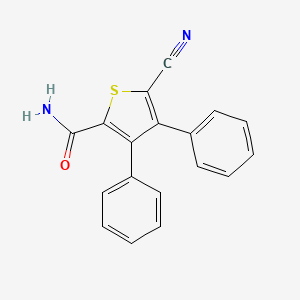

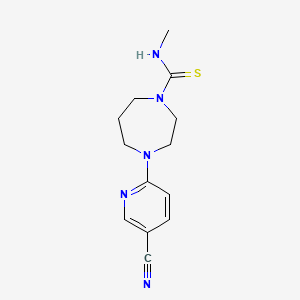

The synthesis of this compound and its analogues has been reported in the literature . For instance, a series of novel 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues were synthesized using a 2-(1H-pyrrol-1-yl)pyridine ring as a link-bridge to retain the cis-orientations of A-ring and B-ring .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H7N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h1-6,8H .Applications De Recherche Scientifique

Chimie Médicinale

Le 6-(1H-pyrrol-1-yl)nicotinonitrile a été utilisé dans la synthèse d'analogues du crolibulin et de la combréstatine A-4, des composés connus pour leur activité antiproliférative contre les lignées cellulaires cancéreuses . Ces analogues se sont montrés prometteurs pour inhiber l'assemblage des microtubules, un processus crucial dans la division cellulaire, ce qui en fait des candidats potentiels pour les médicaments anticancéreux.

Biochimie

En biochimie, ce composé sert de brique de base pour la création de molécules capables d'interagir avec les systèmes biologiques. Son rôle dans l'inhibition d'enzymes telles que la DHFR (dihydrofolate réductase) est important pour comprendre et potentiellement contrôler les voies métaboliques au sein des cellules .

Pharmacologie

Pharmacologiquement, les dérivés du this compound ont été évalués pour leur potentiel thérapeutique. L'accent a été mis sur leur capacité à perturber la croissance des cellules tumorales, offrant une voie pour développer de nouveaux traitements oncologiques .

Science des Matériaux

La structure moléculaire de ce composé permet son incorporation dans divers matériaux, modifiant potentiellement leurs propriétés pour des applications spécifiques. Bien que les applications directes en science des matériaux ne soient pas largement documentées, ses propriétés chimiques pourraient influencer le développement de nouveaux matériaux .

Science de l'Environnement

Méthodes Analytiques

En chimie analytique, le this compound pourrait être utilisé comme standard ou réactif dans les méthodes chromatographiques ou spectrométriques, facilitant la détection et la quantification d'échantillons biologiques complexes .

Processus Industriels

Bien que des applications industrielles spécifiques ne soient pas facilement trouvées, le rôle du composé dans la recherche pourrait conduire à son utilisation dans des processus de synthèse industrielle, en particulier dans l'industrie pharmaceutique où les intermédiaires comme celui-ci sont précieux .

Synthèse Chimique

Le composé est un intermédiaire polyvalent en synthèse organique. Il peut être utilisé pour créer des molécules complexes avec des applications potentielles allant de la médecine à la science des matériaux .

Mécanisme D'action

Target of Action

It is known that the compound has been used in the synthesis of analogues of crolibulin and combretastatin a-4 , which are known to target tubulin .

Mode of Action

Its analogues have been shown to inhibit microtubule assembly, similar to crolibulin and combretastatin a-4 . This suggests that 6-(1H-pyrrol-1-yl)nicotinonitrile may interact with its targets in a similar manner.

Biochemical Pathways

Given its potential role in inhibiting microtubule assembly, it may affect pathways related to cell division and growth .

Result of Action

Its analogues have shown antiproliferative activity against human cancer cell lines , suggesting that this compound may have similar effects.

Analyse Biochimique

Biochemical Properties

6-(1H-pyrrol-1-yl)nicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase . These interactions are crucial as they can modulate biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit antiproliferative activity in HL60 cells, indicating its potential as an anticancer agent . Additionally, it can modulate cell signaling pathways, leading to changes in gene expression and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s ability to inhibit enzymes like dihydrofolate reductase and tyrosine kinase is particularly noteworthy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in inhibiting key enzymes can lead to alterations in metabolic pathways, which can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s ability to interact with its target enzymes and proteins, thereby influencing its overall biochemical activity .

Propriétés

IUPAC Name |

6-pyrrol-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUOMMSCUREDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383954 | |

| Record name | 6-(1H-pyrrol-1-yl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218157-81-4 | |

| Record name | 6-(1H-pyrrol-1-yl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

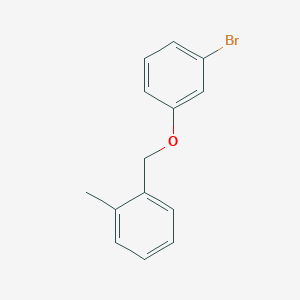

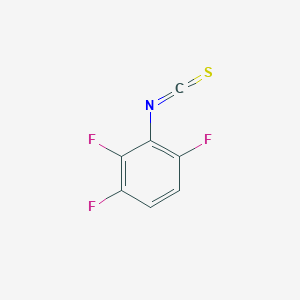

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

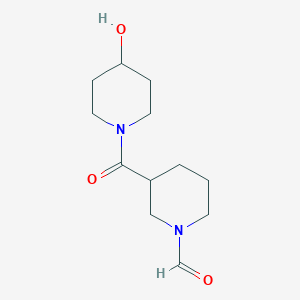

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one](/img/structure/B1620631.png)

![3-[(4-Chlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1620636.png)

![[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1620642.png)

![2-(4-Bromobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1620651.png)